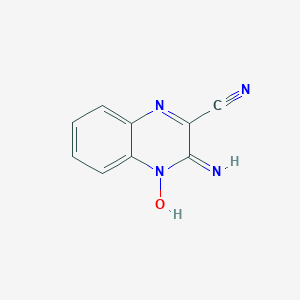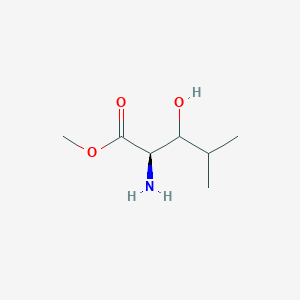
methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate is a compound that belongs to the family of alpha-amino acids. It is also known as L-Norvaline and is commonly used in scientific research. This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate is not fully understood. However, it is believed to work by inhibiting the activity of arginase, an enzyme that is involved in the breakdown of arginine. This leads to an increase in the levels of arginine, which has been shown to have neuroprotective effects.
Biochemical and Physiological Effects:
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of nitric oxide, a molecule that is involved in the regulation of blood flow and the immune system. It has also been shown to increase the levels of glutathione, a molecule that is involved in the detoxification of harmful substances in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate in lab experiments is its neuroprotective effects. This makes it a useful compound for studying the mechanisms of neurodegenerative diseases. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate. One area of research is the development of new therapeutic applications for this compound, particularly in the treatment of neurodegenerative diseases. Another area of research is the development of new synthesis methods for this compound, which can help to reduce its cost and increase its availability for research purposes. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate can be synthesized through the condensation of 2-methylbutyraldehyde with glycine. The resulting product is then treated with methyl iodide to obtain the final product.
Aplicaciones Científicas De Investigación
Methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can help in the prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
177770-10-4 |
|---|---|
Nombre del producto |
methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate |
Fórmula molecular |
C7H15NO3 |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
methyl (2R)-2-amino-3-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C7H15NO3/c1-4(2)6(9)5(8)7(10)11-3/h4-6,9H,8H2,1-3H3/t5-,6?/m1/s1 |
Clave InChI |
JBBDHJYLWWJVKS-LWOQYNTDSA-N |
SMILES isomérico |
CC(C)C([C@H](C(=O)OC)N)O |
SMILES |
CC(C)C(C(C(=O)OC)N)O |
SMILES canónico |
CC(C)C(C(C(=O)OC)N)O |
Sinónimos |
D-Leucine, 3-hydroxy-, methyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



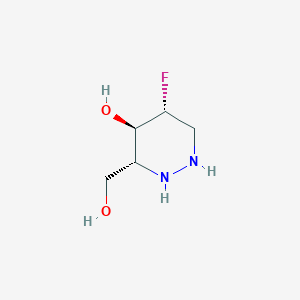
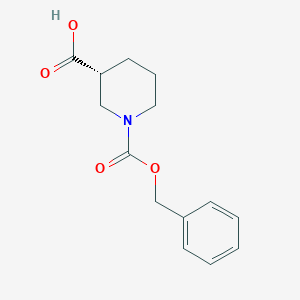


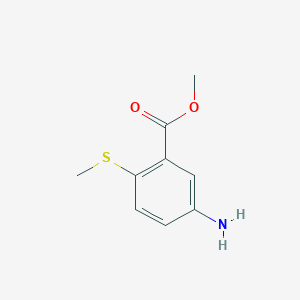
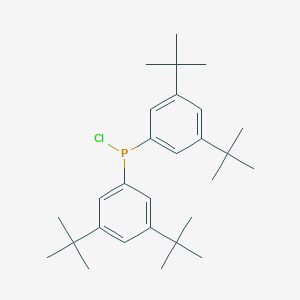
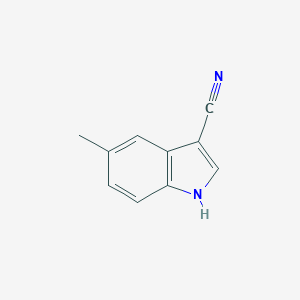
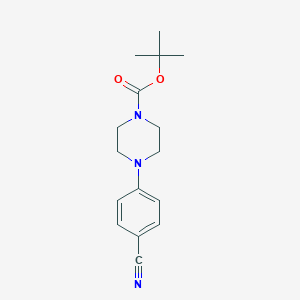
![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)


